N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-7-8-13(10-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJYVQTPJXVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Difluorobenzamide: The final step involves coupling the acetylated quinoline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Features
The target compound shares the 2,6-difluorobenzamide core with several commercial pesticides but diverges in the amine-linked substituent. Key comparisons include:
Physicochemical and Crystallographic Properties
- Electron-Withdrawing Substituents : Fluorine and chlorine atoms in analogous compounds enhance stability and binding to biological targets by increasing electronegativity and π-π stacking efficiency .
- Hydrogen Bonding : In N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice, a feature critical for formulation stability . The target compound’s acetyl group may alter hydrogen-bonding capacity, affecting solubility and crystallization.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: Approximately 315.31 g/mol
- CAS Number: 82978-00-5
- Functional Groups: Amide group (-C(=O)N-) and tetrahydroquinoline moiety
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Formation of Tetrahydroquinoline: The Pictet-Spengler reaction is often employed to create the tetrahydroquinoline ring.
- Acetylation: The intermediate is acetylated using acetic anhydride.
- Fluorination: Introduction of fluorine atoms can be achieved through electrophilic aromatic substitution or direct fluorination techniques.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: It may interact with various receptors affecting signal transduction pathways.
- Antioxidant Activity: Some studies suggest that it exhibits antioxidant properties which can protect cells from oxidative stress.
Biological Activity and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Anticancer Activity | Research indicated that the compound showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction. |
| Antimicrobial Properties | The compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| Neuroprotective Effects | In vitro studies suggested potential neuroprotective effects against neurotoxicity induced by oxidative stress. |
Case Study: Anticancer Activity
In a notable study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide, and how can reaction conditions be optimized?
- Methodology:
- The synthesis typically involves N-acylation of a tetrahydroquinoline precursor. For example, reacting 1-acetyl-1,2,3,4-tetrahydroquinoline with 2,6-difluorobenzoyl chloride in dry dichloromethane under controlled temperatures (275–288 K) with triethylamine as a base .
- Optimize yields by:
- Using anhydrous solvents to prevent hydrolysis.
- Gradual addition of acyl halides to avoid exothermic side reactions.
- Monitoring reaction progress via TLC or HPLC.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology:
- X-ray crystallography is the gold standard. For example, orthogonal crystal systems (space group Pbca) with lattice parameters (e.g., a = 9.426 Å, b = 15.568 Å) can be determined using Bruker SMART APEX CCD diffractometers .
- Refinement with SHELXL (via SHELX suite) ensures accurate bond length/angle calculations (e.g., N–H⋯O hydrogen bonds with distances ~2.0 Å) .
Q. What purification techniques are effective for isolating this compound?
- Methodology:
- Recrystallization from dichloromethane or ethyl acetate yields high-purity crystals .
- Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) removes unreacted precursors .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and binding affinity?
- Methodology:
- Use pharmacophore modeling and molecular docking (e.g., AutoDock Vina) to screen against targets like VEGFR2. For example, hydrogen bonds with residues like Cys917 (distance: 2.0 Å) and hydrophobic interactions with Glu883 stabilize binding .
- Validate predictions with in vitro assays (e.g., kinase inhibition assays) .
Q. How do structural variations (e.g., fluorine positioning) influence bioactivity?
- Methodology:
- Conduct structure-activity relationship (SAR) studies :
- Synthesize derivatives with substituents at the benzamide or tetrahydroquinoline moieties.
- Test antibacterial activity via MIC assays against Gram-positive/-negative strains (e.g., S. aureus, E. coli) .
- Fluorine’s electronegativity enhances membrane permeability and target affinity .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodology:
- Compare torsion angles (e.g., 78.6° dihedral angle between aromatic rings) and hydrogen-bonding networks across studies .
- Use SHELXL refinement to account for disorder (e.g., CHF₂ group with 0.67:0.33 occupancy) .
Q. What strategies mitigate toxicity while maintaining efficacy?
- Methodology:
- Perform Ames tests for mutagenicity and hepatotoxicity screens (e.g., HepG2 cell viability assays) .
- Modify metabolically labile groups (e.g., replacing nitro groups with bioisosteres) .
Q. How do reaction conditions impact the synthesis of derivatives with improved pharmacokinetics?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
